Ethyl 3-methyl-5-(3-(phenylthio)propanamido)thiophene-2-carboxylate

Protein farnesyltransferase inhibition Antiparasitic drug discovery 3-Arylthiophene SAR

Ethyl 3-methyl-5-(3-(phenylthio)propanamido)thiophene-2-carboxylate (CAS 477568-01-7) is a tetrasubstituted thiophene derivative belonging to the 3-arylthiophene-2-carboxylic acid class, a chemotype extensively explored for protein farnesyltransferase (PFTase) inhibition, antiviral activity, and antiparasitic efficacy. Its modular architecture—an ethyl ester at C-2, a methyl group at C-3, and a phenylthio-propanamido substituent at C-5—provides orthogonal vectors for structure–activity relationship (SAR) diversification and solid-phase synthetic elaboration.

Molecular Formula C17H19NO3S2
Molecular Weight 349.46
CAS No. 477568-01-7
Cat. No. B2747683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-methyl-5-(3-(phenylthio)propanamido)thiophene-2-carboxylate
CAS477568-01-7
Molecular FormulaC17H19NO3S2
Molecular Weight349.46
Structural Identifiers
SMILESCCOC(=O)C1=C(C=C(S1)NC(=O)CCSC2=CC=CC=C2)C
InChIInChI=1S/C17H19NO3S2/c1-3-21-17(20)16-12(2)11-15(23-16)18-14(19)9-10-22-13-7-5-4-6-8-13/h4-8,11H,3,9-10H2,1-2H3,(H,18,19)
InChIKeyHXKPDVWMYXAKDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-methyl-5-(3-(phenylthio)propanamido)thiophene-2-carboxylate: Structural and Pharmacophoric Baseline for Thiophene-2-Carboxylate Derivative Selection


Ethyl 3-methyl-5-(3-(phenylthio)propanamido)thiophene-2-carboxylate (CAS 477568-01-7) is a tetrasubstituted thiophene derivative belonging to the 3-arylthiophene-2-carboxylic acid class, a chemotype extensively explored for protein farnesyltransferase (PFTase) inhibition, antiviral activity, and antiparasitic efficacy [1][2]. Its modular architecture—an ethyl ester at C-2, a methyl group at C-3, and a phenylthio-propanamido substituent at C-5—provides orthogonal vectors for structure–activity relationship (SAR) diversification and solid-phase synthetic elaboration [1]. These features position the compound as a versatile late-stage intermediate in medicinal chemistry campaigns, where the 5-amido side-chain directly influences target engagement and selectivity [2].

Why Ethyl 3-methyl-5-(3-(phenylthio)propanamido)thiophene-2-carboxylate Cannot Be Replaced by Simpler Thiophene-2-Carboxylate Analogs Without Loss of Function


Generic substitution among thiophene-2-carboxylate congeners is precluded by divergent pharmacophoric requirements across distinct target classes. In the PFTase series, the 5-position substituent (e.g., thioalkyl vs. phenylthio-propanamido) profoundly modulates enzymatic IC₅₀ values—SAR campaigns have shifted potency from 110 nM to 7.5 nM through systematic variation at this vector [1]. In the HCV NS5B polymerase series, conversion from carboxylic acid to tertiary amide at the 2-position is essential for dual in vitro polymerase inhibition and subgenomic RNA replication blockade in Huh-7 cells, with sulfonamide analogs showing distinct SAR profiles [2]. The target compound's specific combination of a C-2 ethyl ester, C-3 methyl, and C-5 phenylthio-propanamido side-chain is not replicated by any single commercial analog; procurement of a truncated or differently substituted scaffold would forfeit the integrated binding features required for these therapeutic programs.

Quantitative Differentiation Evidence for Ethyl 3-methyl-5-(3-(phenylthio)propanamido)thiophene-2-carboxylate Against Closest Structural Comparators


PFTase Inhibitory Potency Positioning in the 3-Arylthiophene-2-Carboxylic Acid Series

The 3-arylthiophene-2-carboxylic acid chemotype, to which the target compound belongs, has demonstrated PFTase IC₅₀ values as low as 7.5 nM after SAR-driven optimization of the 5-position substituent, representing a ~15-fold improvement from the initial hit (IC₅₀ = 110 nM) [1]. While direct IC₅₀ data for the specific target compound are not publicly available, its 5-phenylthio-propanamido side-chain occupies the same critical vector that, in closely related tetrasubstituted analogs, governs both enzymatic potency and antiparasitic activity against Trypanosoma brucei and Plasmodium falciparum [2]. By contrast, simpler 3-arylthiophene-2-carboxylic acids lacking the elaborated 5-amido side-chain (e.g., 3-phenylthiophene-2-carboxylic acid) show no reported PFTase inhibition, underscoring the essential contribution of this substituent.

Protein farnesyltransferase inhibition Antiparasitic drug discovery 3-Arylthiophene SAR

Antiparasitic Activity Differentiation Against T. brucei and P. falciparum

Tetrasubstituted 3-arylthiophene-2-carboxylic acids synthesized via solid-phase methodology were evaluated for antiproliferative activity against T. brucei and P. falciparum [1]. The most potent compounds in this series achieved submicromolar IC₅₀ values against both parasites, with antiparasitic activity directly correlated with the nature of the 5-position substituent [1][2]. Introduction of N-benzylimidazole moieties at the 5-position yielded compounds equipotent to the reference drug miltefosine against Leishmania donovani [2]. In contrast, the unelaborated 3-arylthiophene-2-carboxylic acid core (e.g., 3-phenylthiophene-2-carboxylic acid) has no documented antiparasitic activity in these assays, confirming that the 5-substituent is indispensable for parasite proliferation inhibition.

Antiparasitic activity Trypanosoma brucei Plasmodium falciparum Neglected tropical diseases

Solid-Phase Synthetic Tractability and Library Diversification Potential

A three-step solid-phase synthetic pathway has been explicitly developed for tetrasubstituted 3-arylthiophene-2-carboxylic acids, enabling rapid generation of >20 analogs with systematic variation at the 5-position [1]. The target compound's C-2 ethyl ester serves as a solid-phase attachment handle, while the C-5 phenylthio-propanamido group represents one of the key diversity elements that can be introduced during on-resin elaboration. This synthetic strategy contrasts sharply with solution-phase approaches required for simpler thiophene-2-carboxylates (e.g., ethyl 3-methylthiophene-2-carboxylate, CAS 14300-64-2), which lack the amide functionality needed for resin loading and on-bead diversification.

Solid-phase synthesis Combinatorial chemistry Thiophene libraries Medicinal chemistry

Positioning Relative to HCV NS5B Polymerase Inhibitor Pharmacophore

Thiophene-2-carboxylic acid derivatives have been established as potent non-nucleoside inhibitors of HCV NS5B polymerase, with tertiary amide analogs demonstrating dual activity against both the isolated enzyme and HCV subgenomic RNA replication in Huh-7 cells [1]. The target compound's C-5 phenylthio-propanamido side-chain occupies a vector analogous to the tertiary amide substituents that were critical for achieving this dual inhibition profile. In contrast, earlier sulfonamide-based thiophene-2-carboxylic acids from the same program showed a distinct SAR with different selectivity windows [1][2]. This indicates that the specific amide connectivity at the 5-position, present in the target compound, aligns with the pharmacophoric requirements of the most advanced HCV inhibitors in this series.

HCV NS5B polymerase Antiviral drug discovery Thiophene-2-carboxylic acid Non-nucleoside inhibitors

Cytotoxic Activity Relative to Closest Phenylthio-Propanamido Thiophene Analog

Among the closest structurally characterized analogs bearing the 3-(phenylthio)propanamido side-chain, 4,5-dimethyl-2-(3-(phenylthio)propanamido)thiophene-3-carboxamide (CAS 896311-05-0) demonstrated an IC₅₀ of approximately 15 μM against MCF-7 breast cancer cells and 20 μM against A549 lung cancer cells . The target compound differs by having a C-2 ethyl ester in place of the C-3 carboxamide and a C-3 methyl instead of the C-4/C-5 dimethyl pattern. This regioisomeric substitution pattern alters both the hydrogen-bonding capacity and the electronic distribution of the thiophene core, parameters known to modulate cytotoxicity in thiophene-based anticancer agents [1]. The C-2 carboxylate ester in the target compound also provides a hydrolytically labile prodrug handle absent in the C-3 carboxamide analog.

Anticancer activity MCF-7 cytotoxicity Thiophene carboxamide Phenylthio-propanamido SAR

Evidence-Backed Application Scenarios for Procuring Ethyl 3-methyl-5-(3-(phenylthio)propanamido)thiophene-2-carboxylate


Lead Optimization in PFTase-Targeted Antiparasitic Drug Discovery

In programs targeting protein farnesyltransferase for Trypanosoma brucei or Plasmodium falciparum indications, this compound serves as a key intermediate for solid-phase diversification of the 5-position substituent. The published three-step solid-phase route enables parallel synthesis of focused libraries, with the 5-phenylthio-propanamido side-chain providing a starting point for further elaboration toward submicromolar antiparasitic potency, as demonstrated by the N-benzylimidazole-modified analogs that achieved IC₅₀ values comparable to miltefosine [2].

HCV NS5B Non-Nucleoside Inhibitor Scaffold Development

For antiviral programs targeting HCV NS5B polymerase, the compound provides the correct thiophene-2-carboxylate core with a 5-amido connectivity matching the tertiary amide pharmacophore essential for dual enzymatic and cellular replicon activity . The C-2 ethyl ester allows for subsequent hydrolysis to the free carboxylic acid or direct conversion to alternative ester prodrugs, while maintaining the critical 5-amido vector required for NS5B allosteric site engagement .

Solid-Phase Combinatorial Library Synthesis Platform

The compound is pre-functionalized for direct loading onto Wang-type resins via its C-2 carboxylate, enabling automated parallel synthesis workflows for SAR exploration. The validated solid-phase methodology allows systematic variation at the 3-aryl and 5-amido positions, with the capability to generate >20 tetrasubstituted analogs per synthetic campaign . This platform is directly transferable to academic and industrial medicinal chemistry laboratories seeking efficient thiophene library production.

Regioisomeric Probe for Thiophene-Based Cytotoxicity SAR

For cancer biology groups investigating structure–cytotoxicity relationships in thiophene derivatives, the compound offers a C-2 ester/C-3 methyl regioisomeric pairing relative to the C-3 carboxamide analog (4,5-dimethyl-2-(3-(phenylthio)propanamido)thiophene-3-carboxamide) that has demonstrated MCF-7 IC₅₀ ≈ 15 μM . Systematic comparison of these regioisomers can delineate the contribution of ester vs. amide positioning to cellular potency, providing actionable SAR for lead compound selection.

Quote Request

Request a Quote for Ethyl 3-methyl-5-(3-(phenylthio)propanamido)thiophene-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.